Simvastatin acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tenivastatin

is a pharmacologically active metabolite, which is formed in the mammalian organism from lactone prodrug, simvastatin . It is a potent reversible inhibitor of HMGCR (HMG-CoA reductase), reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic .

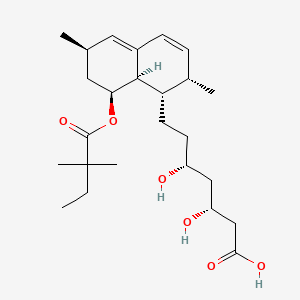

Simvastatin acid is the active form of simvastatin, a widely used lipid-lowering medication that belongs to the class of drugs known as statins. It is primarily utilized to reduce cholesterol levels in patients with hyperlipidemia and to prevent cardiovascular diseases. Simvastatin itself is a semi-synthetic derivative of lovastatin, which was the first statin approved by the FDA. The compound's structure includes a lactone ring that is hydrolyzed in vivo to produce the beta,delta-dihydroxy acid, which is responsible for its pharmacological activity .

- Hydrolysis: The lactone ring of simvastatin is hydrolyzed to form simvastatin acid, which is the active metabolite. This reaction is facilitated by nonspecific carboxyesterases in the liver and intestinal wall .

- Metabolism: The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4, which oxidizes simvastatin acid into various metabolites, including 6'-hydroxy and 6'-exomethylene derivatives .

- Inhibition of HMG-CoA Reductase: Simvastatin acid competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to decreased cholesterol production in the liver .

Simvastatin acid exhibits significant biological activity as an HMG-CoA reductase inhibitor. Its primary effects include:

- Cholesterol Reduction: It effectively lowers low-density lipoprotein (LDL) cholesterol levels by up to 50%, which is crucial for reducing cardiovascular risk .

- Anti-inflammatory Effects: Simvastatin has been shown to exert anti-inflammatory effects, potentially benefiting patients with chronic inflammatory conditions .

- Endothelial Function Improvement: It enhances endothelial function and may have protective effects on vascular health .

The synthesis of simvastatin acid primarily involves the following methods:

- From Lovastatin:

- Enzymatic Methods:

Simvastatin acid is primarily used for:

- Hyperlipidemia Treatment: It is prescribed for lowering cholesterol levels in patients with high LDL cholesterol.

- Cardiovascular Disease Prevention: Used as a preventive measure against heart attacks and strokes in high-risk populations.

- Post-Myocardial Infarction Therapy: Administered after heart attacks to reduce the risk of subsequent events .

Simvastatin acid interacts with various substances that may alter its effectiveness or increase the risk of adverse effects:

- Drug Interactions: Co-administration with CYP3A4 inhibitors (e.g., certain antifungals and antibiotics) can significantly increase serum levels of simvastatin, raising the risk of muscle-related side effects such as rhabdomyolysis .

- Grapefruit Juice: Consumption of grapefruit juice can enhance simvastatin serum concentrations by inhibiting its metabolism, leading to similar risks .

Several compounds are similar to simvastatin in their mechanism of action or structural characteristics. Here are some notable examples:

| Compound Name | Type | Key Features |

|---|---|---|

| Lovastatin | Natural Statin | First statin discovered; derived from fungi; similar mechanism of action as simvastatin. |

| Atorvastatin | Synthetic Statin | More potent than simvastatin; longer half-life; fewer drug interactions due to different metabolism pathways. |

| Rosuvastatin | Synthetic Statin | Greater LDL reduction; minimal effect on triglycerides compared to simvastatin; less protein binding. |

| Pravastatin | Natural Statin | Less lipophilic than simvastatin; lower risk of drug interactions; effective for lowering LDL cholesterol. |

Uniqueness of Simvastatin Acid

Simvastatin acid stands out due to its unique combination of potency and selectivity for HMG-CoA reductase inhibition while being a prodrug that requires metabolic activation. Its specific metabolic pathways and interactions with CYP enzymes also contribute to its distinct pharmacokinetic profile compared to other statins. This makes it a valuable option in managing dyslipidemia effectively while considering patient-specific factors such as co-medications and genetic variations affecting drug metabolism .

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the cornerstone methodology for simvastatin acid analysis, offering reliable separation and quantification capabilities. The optimization of chromatographic parameters is fundamental to achieving reproducible and accurate analytical results [1] [2] [3].

Column selection constitutes a critical optimization parameter, with reversed-phase columns demonstrating superior performance for simvastatin acid separations. The most frequently employed stationary phases include octadecylsilane bonded silica columns with dimensions ranging from 150×4.6 millimeters to 250×4.6 millimeters, utilizing particle sizes between 3.5 and 5.0 micrometers [3] [4]. The Symmetry Carbon-18 column system has demonstrated exceptional resolution capabilities, enabling baseline separation of simvastatin acid from structurally related compounds and degradation products [3].

Mobile phase composition optimization requires careful consideration of pH, ionic strength, and organic modifier concentration. Acetonitrile-based mobile phases consistently demonstrate superior chromatographic performance compared to methanol systems, with optimal separations achieved using acetonitrile:ammonium acetate buffer ratios ranging from 60:40 to 80:20 volume per volume [3] [5]. The buffer pH maintenance at 4.0 ensures optimal ionization control while preserving column stability and analyte integrity [3].

Flow rate optimization studies reveal that rates between 1.0 and 1.5 milliliters per minute provide the optimal balance between resolution and analysis time. Temperature control at ambient conditions (25±2 degrees Celsius) maintains reproducible retention times and peak symmetry [5] [4].

Detection wavelength selection at 238 nanometers represents the optimal compromise between sensitivity and selectivity for simvastatin acid quantification. This wavelength corresponds to the compound's ultraviolet absorption maximum, providing adequate sensitivity for pharmaceutical analysis while minimizing interference from excipients and degradation products [6] [7].

Method validation parameters demonstrate excellent analytical performance, with linearity correlation coefficients exceeding 0.999 across concentration ranges from 2 to 200 micrograms per milliliter. Precision studies indicate relative standard deviation values below 2 percent for both intra-day and inter-day measurements. Accuracy assessments reveal recovery percentages between 98.8 and 101.6 percent, confirming the method's reliability for quantitative applications [2] [5].

Ultra-High Performance Liquid Chromatography Applications

Ultra-High Performance Liquid Chromatography technology represents a significant advancement in simvastatin acid analysis, offering enhanced resolution, increased sensitivity, and dramatically reduced analysis times compared to conventional High-Performance Liquid Chromatography systems [8] [9] [10].

The implementation of sub-2-micrometer particle stationary phases enables substantial improvements in chromatographic efficiency. Waters Acquity Charged Surface Hybrid columns with 1.7-micrometer octadecylsilane particles provide exceptional peak resolution while maintaining mechanical stability under elevated pressure conditions. Column dimensions of 100×2.1 millimeters represent the optimal balance between efficiency and sample loading capacity [9] [10].

Mobile phase optimization for Ultra-High Performance Liquid Chromatography systems requires consideration of the increased pressure capabilities and reduced void volumes. Gradient elution programs utilizing orthophosphoric acid-adjusted aqueous phases (pH 4.5) with acetonitrile demonstrate superior separation efficiency. The optimized gradient program initiates with 80:20 aqueous:organic ratios, progressing to 20:80 ratios over 13-minute runtime periods [9].

Flow rate optimization studies indicate optimal performance at 0.35 milliliters per minute, providing baseline resolution of simvastatin acid from process-related impurities and degradation products. The elevated pressure tolerance of Ultra-High Performance Liquid Chromatography systems enables the use of these reduced flow rates without compromising separation efficiency [9] [10].

Temperature control assumes increased importance in Ultra-High Performance Liquid Chromatography applications due to the elevated pressures and reduced thermal mass of narrow-bore columns. Optimal column temperatures range from 30 to 40 degrees Celsius, providing enhanced mass transfer kinetics while maintaining analyte stability [9].

Detection sensitivity improvements of 3-5 fold are routinely achieved compared to conventional High-Performance Liquid Chromatography systems, with limits of detection reaching 0.2 nanograms per milliliter for simvastatin acid. The reduced peak volumes characteristic of Ultra-High Performance Liquid Chromatography separations necessitate detector optimization to accommodate the increased peak sharpness and reduced peak widths [9] [10].

Mass Spectrometric Detection Approaches

Liquid Chromatography-Tandem Mass Spectrometry Quantification Protocols

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for simvastatin acid bioanalytical applications, providing unparalleled specificity and sensitivity for complex matrix analysis [1] [11] [12] [13].

Ionization optimization studies demonstrate that electrospray ionization in positive ion mode provides optimal sensitivity for simvastatin acid detection. The compound readily forms sodium adduct ions with mass-to-charge ratios of 441.3, representing the molecular ion plus sodium ([M+Na]+). Alternative ionization approaches, including protonated molecular ions ([M+H]+) at mass-to-charge ratios of 419.3, demonstrate reduced sensitivity but improved fragmentation characteristics [1] [14].

Fragmentation pattern optimization reveals characteristic product ions that enable specific identification and quantification. The primary fragmentation pathway involves loss of the ester side chain, producing product ions at mass-to-charge ratios of 325.0 for sodium adducts and 285.2 for protonated species. Secondary fragmentation involves dehydration reactions, yielding additional diagnostic ions at mass-to-charge ratios of 267 and 199 [1] [14] [15].

Collision energy optimization studies indicate optimal fragmentation at 15-25 electron volts, providing maximum product ion intensity while maintaining precursor ion stability. Higher collision energies result in excessive fragmentation and reduced sensitivity, while lower energies produce insufficient product ion formation [1] [16].

Source parameter optimization requires careful balance of sensitivity and stability. Capillary voltages between 3000-3500 volts provide optimal droplet formation and desolvation. Nebulizer pressures of 35-45 pounds per square inch ensure adequate spray formation, while drying gas flows of 8-12 liters per minute maintain optimal desolvation conditions. Source temperatures between 300-350 degrees Celsius provide complete solvent evaporation without thermal degradation [1] [12].

Sample preparation protocols utilize liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether, achieving extraction recoveries exceeding 80 percent. The use of deuterated internal standards, particularly lovastatin acid-d4, provides optimal compensation for matrix effects and extraction variability [1] [12] [13].

Method validation demonstrates exceptional analytical performance with linear dynamic ranges spanning 0.25-100 nanograms per milliliter. Lower limits of quantification reach 0.25 nanograms per milliliter in human plasma, enabling pharmacokinetic studies at therapeutic dose levels. Precision studies indicate coefficients of variation below 15 percent across the analytical range, while accuracy assessments demonstrate bias within ±15 percent of nominal concentrations [1] [11] [13].

High-Resolution Mass Spectral Fingerprinting

High-resolution mass spectrometry provides unique capabilities for simvastatin acid structural characterization and impurity profiling applications. Time-of-flight and Orbitrap mass analyzers offer mass accuracy within 2-5 parts per million, enabling confident molecular formula assignment and structural elucidation [17] [18] [19].

Accurate mass measurements of simvastatin acid yield a monoisotopic mass of 436.2826 daltons, corresponding to the molecular formula Carbon25Hydrogen40Oxygen6. The high mass accuracy capabilities enable differentiation from isobaric compounds and confident identification in complex matrices [17] [19].

Fragmentation studies utilizing high-resolution tandem mass spectrometry reveal detailed structural information regarding simvastatin acid fragmentation pathways. The primary fragmentation involves loss of the ester side chain (loss of 158 daltons), followed by dehydration (loss of 18 daltons) and further dissociation of the lactone moiety. High-resolution product ion spectra enable confident assignment of elemental compositions for all major fragment ions [17] [15] [19].

Matrix-Assisted Laser Desorption/Ionization applications demonstrate unique capabilities for direct tissue analysis applications. The technique enables detection of simvastatin acid and its metabolites directly in biological tissues without extensive sample preparation. Matrix selection studies indicate optimal performance with 2,5-dihydroxybenzoic acid for positive ion mode analysis [17] [19].

Impurity profiling applications utilize high-resolution full-scan acquisition modes to detect and identify process-related impurities and degradation products. The technique enables detection of impurities at levels below 0.1 percent relative to the main component, providing comprehensive impurity profiles for pharmaceutical quality control applications [18] [20].

Spectroscopic Quality Control Measures

Ultraviolet-Visible Spectrophotometric Assays

Ultraviolet-visible spectrophotometry provides cost-effective and reliable quantification methods for simvastatin acid pharmaceutical applications. The technique offers simplicity and rapid analysis capabilities while maintaining adequate accuracy and precision for routine quality control applications [6] [21] [7] [22].

Wavelength optimization studies identify the absorption maximum at 237 nanometers, corresponding to the conjugated system within the simvastatin acid molecular structure. This wavelength provides optimal sensitivity while minimizing interference from common pharmaceutical excipients and degradation products [6] [7] [22].

Solvent selection studies demonstrate optimal performance with methanol as the dissolution medium. Methanol provides complete solubility of simvastatin acid while maintaining spectral reproducibility and stability. Alternative solvents, including ethanol and acetonitrile, demonstrate reduced solubility and altered spectral characteristics [6] [7].

Second-derivative spectrophotometry applications enable enhanced selectivity through elimination of baseline interferences and improved resolution of overlapping absorption bands. The technique utilizes measurements at 243 nanometers zero-crossing points, providing enhanced specificity compared to direct absorption measurements [21].

Area-under-curve methodologies provide improved precision compared to single-wavelength measurements by integrating absorption over defined wavelength ranges. Optimal integration ranges span 230-245 nanometers, encompassing the primary absorption band while minimizing baseline contributions [7].

Method validation demonstrates linearity across concentration ranges from 2-12 micrograms per milliliter with correlation coefficients exceeding 0.999. Limits of detection reach 0.07 micrograms per milliliter, while limits of quantification achieve 0.21 micrograms per milliliter. Precision studies indicate relative standard deviations below 2 percent for replicate measurements [6] [7] [22].

Stability-indicating capabilities enable detection of degradation products through spectral changes and altered absorption characteristics. The method successfully differentiates intact simvastatin acid from acid, base, oxidative, thermal, and photolytic degradation products [6].

Vibrational Spectroscopy for Polymorph Detection

Vibrational spectroscopy techniques provide unique capabilities for simvastatin acid polymorphic characterization and quality control applications. Infrared and Raman spectroscopy offer complementary information regarding molecular vibrations and crystal lattice interactions [23] [24] [25] [26].

Fourier Transform Infrared spectroscopy enables identification of characteristic vibrational modes associated with specific polymorphic forms. The hydroxyl stretching region between 3100-3700 wavenumbers provides diagnostic information regarding hydrogen bonding patterns. Crystalline simvastatin acid exhibits a sharp absorption band at 3547 wavenumbers, corresponding to hydrogen-bonded hydroxyl groups within the crystal lattice [25] [26].

Carbonyl stretching vibrations in the 1600-1800 wavenumber region provide additional polymorphic discrimination capabilities. The lactone carbonyl stretch appears at approximately 1760 wavenumbers, while the ester carbonyl absorption occurs near 1735 wavenumbers. Peak positions and relative intensities vary between different polymorphic forms, enabling confident identification [25] [27].

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy offers advantages for solid-state analysis through elimination of sample preparation requirements. The technique enables direct analysis of crystalline powders while maintaining spectral quality and reproducibility [25] [26].

Low-frequency Raman spectroscopy provides enhanced sensitivity to polymorphic differences through detection of lattice vibrational modes below 200 wavenumbers. These vibrations involve large-amplitude motions of entire molecular units within the crystal lattice, providing direct information regarding intermolecular interactions and crystal packing arrangements [23].

Terahertz time-domain spectroscopy enables detection of polymorphic transitions through monitoring of vibrational modes in the 0.2-3.0 terahertz frequency range. The technique demonstrates exceptional sensitivity to conformational changes in the ester substituent regions, enabling real-time monitoring of phase transitions between different polymorphic forms [24].

Temperature-dependent vibrational spectroscopy studies reveal thermodynamic relationships between different polymorphic forms. Spectral changes occurring at 232 and 272 Kelvin correspond to polymorphic phase transitions, enabling determination of enantiotropic relationships and stability domains [24] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (47.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (46.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351 (52.63%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (52.63%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (46.05%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (98.68%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

139893-43-9